Tetramethyl ethylenetetracarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

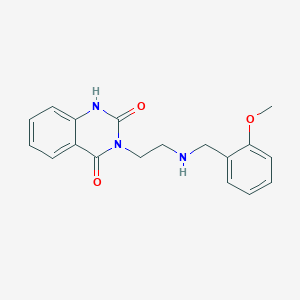

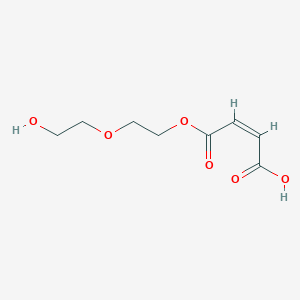

Tetramethyl ethylenetetracarboxylate (TMETC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TMETC is a tetraester of ethylene and is a colorless liquid with a molecular weight of 312.32 g/mol. In

Wirkmechanismus

Tetramethyl ethylenetetracarboxylate acts as a radical initiator by undergoing homolytic cleavage to produce free radicals. These free radicals can then initiate a chain reaction, leading to the formation of a polymer. The mechanism of action of Tetramethyl ethylenetetracarboxylate is similar to that of other radical initiators, such as AIBN and benzoyl peroxide.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate. However, studies have shown that Tetramethyl ethylenetetracarboxylate is not toxic to cells and does not induce significant cell death. This suggests that Tetramethyl ethylenetetracarboxylate may have potential as a tool in cell biology research.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Tetramethyl ethylenetetracarboxylate as a radical initiator is its high reactivity. Tetramethyl ethylenetetracarboxylate can initiate polymerization at low temperatures and in the absence of light, making it a versatile tool in polymer synthesis. However, one limitation of Tetramethyl ethylenetetracarboxylate is its instability in the presence of moisture. This can lead to a decrease in the yield of the desired product.

Zukünftige Richtungen

There are several future directions for the use of Tetramethyl ethylenetetracarboxylate in scientific research. One potential application is in the synthesis of block copolymers, which have a wide range of industrial and biomedical applications. Tetramethyl ethylenetetracarboxylate can also be used in the synthesis of functional polymers, which have unique properties that can be tailored for specific applications. Additionally, Tetramethyl ethylenetetracarboxylate can be used in the study of free radical reactions, which have implications in fields such as materials science and environmental chemistry.

Conclusion

In conclusion, Tetramethyl ethylenetetracarboxylate is a chemical compound that has potential applications in scientific research. Its ability to act as a radical initiator makes it a versatile tool in polymer synthesis and the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has shown promise in the synthesis of functional polymers and block copolymers, and there is potential for its use in cell biology research. Further research is needed to fully understand the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate and to optimize its use in scientific research.

Synthesemethoden

Tetramethyl ethylenetetracarboxylate can be synthesized through the reaction of ethylene with maleic anhydride in the presence of a catalyst. The reaction produces a diester, which is then further reacted with methyl iodide to produce Tetramethyl ethylenetetracarboxylate. The synthesis process is relatively simple, and the yield of Tetramethyl ethylenetetracarboxylate can be optimized by adjusting the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Tetramethyl ethylenetetracarboxylate has shown potential as a tool in scientific research due to its ability to act as a radical initiator. It has been used in the synthesis of polymers and in the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has also been used as a co-initiator in the polymerization of vinyl monomers, which has resulted in the production of high molecular weight polymers with controlled structures.

Eigenschaften

CAS-Nummer |

1733-15-9 |

|---|---|

Produktname |

Tetramethyl ethylenetetracarboxylate |

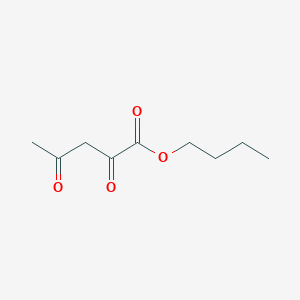

Molekularformel |

C10H12O8 |

Molekulargewicht |

260.2 g/mol |

IUPAC-Name |

tetramethyl ethene-1,1,2,2-tetracarboxylate |

InChI |

InChI=1S/C10H12O8/c1-15-7(11)5(8(12)16-2)6(9(13)17-3)10(14)18-4/h1-4H3 |

InChI-Schlüssel |

NPBUMSUYCUWTSF-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |

Kanonische SMILES |

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC |

Andere CAS-Nummern |

1733-15-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.